molecular formula C7H3Cl2F3O B1402148 2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene CAS No. 1404194-83-7

2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene

Cat. No.: B1402148
CAS No.: 1404194-83-7
M. Wt: 231 g/mol
InChI Key: NTDOOBGZIPEAHF-UHFFFAOYSA-N
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Description

2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene is an organic compound with a complex structure that includes chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . The reaction typically involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Chemical Reactions Analysis

2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene undergoes various chemical reactions, including substitution and coupling reactions. The Suzuki–Miyaura coupling reaction is particularly notable, as it allows for the formation of carbon–carbon bonds under mild conditions . Common reagents used in these reactions include organoboron compounds and palladium catalysts. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a reagent in the synthesis of other complex organic molecules and as a precursor in various chemical reactions . Additionally, its unique structure makes it a valuable compound for studying the effects of fluorine and chlorine substituents on the reactivity and properties of aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene involves its interaction with various molecular targets and pathways. The presence of chlorine and fluorine atoms in the molecule can influence its reactivity and interactions with other molecules. For example, the electron-withdrawing effects of the fluorine atoms can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in chemical reactions .

Comparison with Similar Compounds

2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene can be compared with other similar compounds, such as 2-Chloro-1,1-difluoroethane and 2-Chloro-2,2-difluoroacetophenone . These compounds share some structural similarities but differ in their specific substituents and overall reactivity. The presence of the difluoromethoxy group in this compound makes it unique and can lead to different chemical properties and applications compared to its analogs.

Biological Activity

2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a benzene ring substituted with chlorine, fluorine, and a difluoromethoxy group. The unique combination of these substituents enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to:

  • Covalent Bond Formation : The compound may form stable covalent bonds with nucleophilic sites on target proteins.
  • Non-Covalent Interactions : Hydrogen bonding and hydrophobic interactions can also play significant roles in its binding affinity.

Biological Activity Overview

Research indicates that this compound possesses notable antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, with ongoing research to elucidate the specific mechanisms involved.
  • Anticancer Potential : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AnticancerMCF-7 (breast cancer)IC50 = 0.65 µM
AnticancerU-937 (leukemia)Induction of apoptosis

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability with an IC50 value of 0.65 µM. Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner by increasing caspase-3/7 activity, which is crucial for programmed cell death .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results showed a marked inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other halogenated compounds:

CompoundIC50 (µM)Activity Type
This compound0.65Anticancer
1-Chloro-2,4-difluorobenzene>10Anticancer
2-Fluorobenzaldehyde5.0Anticancer

The data indicate that this compound exhibits superior potency compared to structurally similar compounds, highlighting its potential for further development as an anticancer agent.

Properties

IUPAC Name

2-chloro-1-[chloro(difluoro)methoxy]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-5-3-4(10)1-2-6(5)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDOOBGZIPEAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene
Reactant of Route 2
2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene
Reactant of Route 3
2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene
Reactant of Route 4
2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene
Reactant of Route 5
2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene
Reactant of Route 6
2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene

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